Bis-aminooxy-PEG4

Description

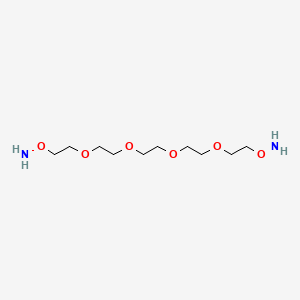

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

O-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2O6/c11-17-9-7-15-5-3-13-1-2-14-4-6-16-8-10-18-12/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNMUXWMRYYPNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCON)OCCOCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Bis-aminooxy-PEG4 Spacer

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of PEG Spacers in Bioconjugation

Polyethylene glycol (PEG) linkers have become indispensable tools in the field of bioconjugation, serving as flexible and hydrophilic spacers to connect two or more molecular entities. The process of covalently attaching PEG chains, known as PEGylation, can significantly enhance the therapeutic properties of biomolecules. These benefits include improved aqueous solubility, extended circulation half-life by reducing renal clearance, and decreased immunogenicity.[1] Bifunctional PEG linkers, which possess reactive groups at both ends, are particularly valuable for crosslinking molecules and are foundational in the development of complex biologics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2]

The choice of the reactive groups and the length of the PEG spacer are critical design parameters that influence the stability, pharmacokinetics, and efficacy of the final conjugate. This guide provides a detailed examination of Bis-aminooxy-PEG4, a homobifunctional PEG linker featuring two aminooxy groups connected by a four-unit PEG chain.

Core Concepts of this compound

This compound is a homobifunctional crosslinking reagent that is highly soluble in water.[3] Its core utility lies in the reactivity of its terminal aminooxy groups (-ONH2) with carbonyl moieties (aldehydes and ketones) to form stable oxime bonds.[3][4] This bioorthogonal reaction, known as oxime ligation, is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | References |

| Chemical Formula | C10H24N2O6 | [3][6] |

| Molecular Weight | 268.3 g/mol | [3][6] |

| Purity | Typically >95% | [3] |

| Appearance | Liquid | [7] |

| Solubility | Water, DMSO, DCM, DMF | [3] |

| Storage Conditions | -20°C, protected from light and moisture | [3][6] |

The Chemistry of Oxime Ligation

The reaction between an aminooxy group and an aldehyde or ketone proceeds via a nucleophilic addition to form a stable oxime linkage. This reaction is notable for its high specificity and the stability of the resulting bond compared to other linkages like imines or hydrazones.[4] The reaction is catalyzed by acidic conditions and can be accelerated at neutral pH by the addition of nucleophilic catalysts such as aniline (B41778) and its derivatives.[4]

Reaction Kinetics and Stability

While specific kinetic data for this compound is not extensively published, the kinetics of oxime ligation are well-documented. The reaction rate is influenced by pH, with faster rates typically observed at lower pH. However, for biological applications, the reaction is often carried out at or near neutral pH with the aid of a catalyst to achieve reasonable reaction times. The stability of the oxime bond is a key advantage, exhibiting greater hydrolytic stability than hydrazones, particularly at physiological pH.[4]

Key Applications of this compound

The homobifunctional nature of this compound makes it suitable for a variety of crosslinking applications in drug development and research.

PROTACs and Targeted Protein Degradation

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design, influencing the formation and stability of the ternary complex. PEG linkers like this compound are frequently used due to their ability to enhance solubility and provide the necessary flexibility and length for effective ternary complex formation.[7][8]

Below is a diagram illustrating the general mechanism of PROTAC-mediated protein degradation.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound, 98627-72-6 | BroadPharm [broadpharm.com]

- 4. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]

- 5. Bis-(Aminooxy)-PEG | Aminooxy-PEG-Aminooxy | AxisPharm [axispharm.com]

- 6. medkoo.com [medkoo.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. bpsbioscience.com [bpsbioscience.com]

The Homobifunctional Nature of Bis-aminooxy-PEG4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-aminooxy-PEG4 is a homobifunctional crosslinking reagent that has emerged as a valuable tool in bioconjugation, drug delivery, and proteomics. Its architecture, featuring two terminal aminooxy groups connected by a flexible tetraethylene glycol (PEG4) spacer, allows for the covalent linkage of two molecules possessing aldehyde or ketone functionalities through a highly efficient and stable oxime bond. This guide provides a comprehensive overview of the core principles of this compound, including its chemical properties, the kinetics and mechanism of oxime ligation, and detailed experimental protocols for its application in generating antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction to Homobifunctional Crosslinkers and this compound

Homobifunctional crosslinkers are chemical reagents that possess two identical reactive functional groups, enabling the covalent linkage of two molecules.[1] These linkers are instrumental in various biochemical applications, including the stabilization of protein structures, the creation of immunoconjugates, and the assembly of complex biomolecular architectures.[2] this compound falls into this category, offering two aminooxy (-ONH2) moieties at either end of a hydrophilic PEG4 spacer.[3]

The key advantages of utilizing a PEG-based linker, such as in this compound, include enhanced water solubility of the resulting conjugate, reduced potential for aggregation, and decreased immunogenicity.[4][5] The PEG4 spacer also provides a defined and flexible distance between the conjugated molecules, which can be critical for maintaining their biological activity.

The Chemistry of Oxime Ligation

The utility of this compound lies in the chemoselective reaction between its aminooxy groups and carbonyl moieties (aldehydes or ketones) to form a stable oxime linkage (C=N-O). This reaction, known as oxime ligation, is considered a "click-type" reaction due to its high efficiency, specificity, and the mild, aqueous conditions under which it proceeds.

Mechanism of Oxime Ligation: The reaction is initiated by the nucleophilic attack of the aminooxy group on the carbonyl carbon. This is typically the rate-determining step and is followed by the dehydration of the resulting hemiaminal intermediate to form the stable oxime bond. The reaction is acid-catalyzed, with an optimal pH range typically between 4.5 and 7.

Quantitative Data

The following tables summarize key quantitative data for this compound and the kinetics of oxime ligation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C10H24N2O6 | |

| Molecular Weight | 268.31 g/mol | |

| CAS Number | 98627-72-6 | |

| Purity | Typically ≥95% | |

| Spacer Arm Length | ~14 Å (estimated) |

Table 2: Kinetic Data for Oxime Ligation

| Aldehyde/Ketone | Aminooxy Compound | Catalyst (Concentration) | pH | Second-Order Rate Constant (kobs, M⁻¹s⁻¹) | Reference |

| Benzaldehyde | Aminooxyacetyl-peptide | Aniline (B41778) (100 mM) | 7.0 | 8.2 | |

| Citral | Aminooxy-dansyl | Aniline (50 mM) | 7.3 | 10.3 | |

| Citral | Aminooxy-dansyl | m-Phenylenediamine (50 mM) | 7.3 | 27.0 | |

| 2-Pentanone | Aminooxy-dansyl | Aniline (100 mM) | 7.5 | 0.082 |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

General Protocol for Homobifunctional Crosslinking using this compound

This protocol describes the general procedure for crosslinking two molecules (Molecule A and Molecule B) that have been functionalized with aldehyde or ketone groups.

Materials:

-

Molecule A with a carbonyl group

-

Molecule B with a carbonyl group

-

This compound

-

Reaction Buffer: 0.1 M Phosphate buffer, pH 6.0-7.0

-

Aniline (optional, as a catalyst)

-

Quenching solution: Acetone (B3395972) or an excess of a small molecule aldehyde

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Reverse-Phase HPLC)

Procedure:

-

Preparation of Reactants: Dissolve Molecule A and Molecule B in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Crosslinking Reaction: Add this compound to the reaction mixture. A typical starting point is a 10- to 20-fold molar excess of the crosslinker over the limiting biomolecule.

-

Catalysis (Optional): For reactions at neutral pH or with less reactive ketones, aniline can be added to a final concentration of 10-100 mM to catalyze the reaction.

-

Incubation: Incubate the reaction mixture at room temperature for 2-12 hours with gentle mixing. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

-

Quenching (Optional): To consume any unreacted aminooxy groups, add a 5-fold molar excess of acetone and incubate for an additional 30 minutes.

-

Purification: Purify the cross-linked product from excess reagents and unreacted molecules using an appropriate chromatography method such as SEC or RP-HPLC.

-

Characterization: Characterize the purified conjugate to confirm the cross-linking and determine the purity. Techniques such as SDS-PAGE, mass spectrometry, and HPLC are commonly used.

Synthesis of an Antibody-Drug Conjugate (ADC) via Oxime Ligation

This protocol outlines the site-specific conjugation of a drug-linker containing an aminooxy group to an antibody that has been engineered to contain an aldehyde functionality.

Materials:

-

Aldehyde-functionalized monoclonal antibody (mAb)

-

Aminooxy-functionalized drug-linker (e.g., Aminooxy-PEG4-Drug)

-

Conjugation Buffer: 0.1 M Sodium phosphate, 150 mM NaCl, pH 6.5

-

Purification: Size-exclusion chromatography (SEC) column

-

Characterization: Hydrophobic Interaction Chromatography (HIC)-HPLC, Mass Spectrometry

Procedure:

-

Antibody Preparation: Buffer exchange the aldehyde-functionalized mAb into the Conjugation Buffer to a concentration of 5-10 mg/mL.

-

Conjugation Reaction: Add the aminooxy-functionalized drug-linker to the antibody solution at a 5- to 10-fold molar excess.

-

Incubation: Gently mix the reaction and incubate at room temperature for 12-24 hours.

-

Purification: Purify the resulting ADC from unreacted drug-linker and other small molecules using an SEC column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Characterization:

-

Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm.

-

Determine the drug-to-antibody ratio (DAR) using HIC-HPLC or mass spectrometry.

-

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to this compound.

Homobifunctional Nature of this compound

Caption: Logical relationship of this compound crosslinking two molecules.

Oxime Ligation Reaction Mechanism

Caption: Simplified mechanism of oxime bond formation.

Experimental Workflow for ADC Synthesis

Caption: Workflow for antibody-drug conjugate synthesis using oxime ligation.

Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

This compound and related structures are valuable in the construction of ADCs. By creating site-specific ADCs where the drug is attached to a defined location on the antibody, a more homogeneous product with a consistent drug-to-antibody ratio (DAR) can be achieved. This leads to improved pharmacokinetics and a better safety profile compared to randomly conjugated ADCs.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker connecting the target-binding and E3 ligase-binding moieties is a critical component of a PROTAC. Homobifunctional linkers like this compound can be used in a modular approach to synthesize libraries of PROTACs with varying linker lengths to optimize the ternary complex formation and subsequent protein degradation.

Conclusion

This compound is a versatile homobifunctional crosslinker that leverages the robust and chemoselective oxime ligation. Its well-defined PEG4 spacer enhances the physicochemical properties of the resulting bioconjugates, making it a valuable tool for researchers in drug development and various other scientific disciplines. The detailed protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for the effective application of this compound in creating novel and well-defined biomolecular constructs.

References

The Aminooxy Group: A Linchpin for Robust Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bioconjugation, the precise and stable linkage of molecules is paramount. Among the arsenal (B13267) of chemical tools available, the aminooxy group has emerged as a powerful and versatile functional group, enabling the formation of highly stable oxime bonds under mild, biocompatible conditions. This technical guide provides a comprehensive overview of the role of the aminooxy group in bioconjugation, detailing its chemical reactivity, the superior stability of the resulting oxime linkage, and its diverse applications in research and therapeutic development. We will delve into detailed experimental protocols and present quantitative data to offer a practical resource for scientists in the field.

The primary reaction involving the aminooxy group is its chemoselective ligation with an aldehyde or ketone to form an oxime bond.[1][2] This reaction is highly specific, proceeds readily in aqueous environments, and is compatible with the vast array of functional groups found in biological macromolecules.[3] The resulting oxime linkage is significantly more stable than analogous imine and hydrazone bonds, a critical feature for the development of robust bioconjugates for in vivo applications.[4]

Core Principles of Aminooxy-Based Bioconjugation

The utility of the aminooxy group in bioconjugation stems from a combination of its unique chemical properties and the favorable characteristics of the resulting oxime bond.

Chemical Reactivity and the "Alpha Effect"

The aminooxy group (R-O-NH₂) exhibits enhanced nucleophilicity compared to a typical primary amine due to the "alpha effect". This phenomenon, where an atom adjacent to the nucleophilic center bears a lone pair of electrons (in this case, the oxygen atom), increases the reactivity of the aminooxy group towards carbonyls.[5] This heightened reactivity allows the ligation to proceed efficiently even at low concentrations of reactants.

Oxime Ligation: Mechanism and Kinetics

The reaction between an aminooxy group and an aldehyde or ketone proceeds through a two-step mechanism involving the formation of a tetrahedral intermediate, followed by an acid-catalyzed dehydration to yield the stable oxime bond.[4] The reaction is generally fastest in slightly acidic conditions (around pH 4.5), which facilitates the dehydration step.[6] However, the reaction can still proceed at neutral pH, albeit at a slower rate.[4] To overcome this, nucleophilic catalysts such as aniline (B41778) and its derivatives are often employed to accelerate the reaction at physiological pH.[7][8]

The general mechanism for aniline-catalyzed oxime formation is depicted below:

Stability of the Oxime Bond

A key advantage of aminooxy-based bioconjugation is the exceptional stability of the resulting oxime linkage, particularly when compared to hydrazone bonds.[4][9] The hydrolytic stability of oximes is significantly greater, with rate constants for hydrolysis being nearly 1000-fold lower than those for simple hydrazones under acidic conditions.[10] At neutral pH (pD 7.0), the first-order rate constant for the hydrolysis of an oxime was found to be approximately 600-fold lower than that of a methylhydrazone.[9] This enhanced stability is crucial for applications where the bioconjugate is exposed to physiological conditions for extended periods, such as in drug delivery.[11]

Quantitative Data on Oxime Ligation and Stability

The following tables summarize key quantitative data related to the kinetics and stability of oxime linkages, providing a basis for comparison with other bioconjugation methods.

Table 1: Comparison of Kinetic Parameters for Oxime Ligation with Different Catalysts

| Aldehyde/Ketone | Aminooxy Compound | Catalyst (Concentration) | pH | Solvent | kobs (M⁻¹s⁻¹) | Reference |

| Benzaldehyde | Aminooxyacetyl-peptide | Aniline (100 mM) | 7.0 | 0.3 M Na Phosphate | 8.2 | [12] |

| Citral | Aminooxy-dansyl | Aniline (50 mM) | 7.3 | Phosphate Buffer | 48.9 | [13] |

| Citral | Aminooxy-dansyl | m-Phenylenediamine (50 mM) | 7.3 | Phosphate Buffer | 78.2 | [13] |

| 2-Pentanone | Aminooxy-dansyl | Aniline (100 mM) | 7.5 | Tris-HCl | 0.082 | [13] |

| 2-Pentanone | Aminooxy-dansyl | m-Phenylenediamine (100 mM) | 7.5 | Tris-HCl | 0.20 | [13] |

Table 2: Comparative Hydrolytic Stability of Oximes and Hydrazones

| Conjugate | Relative First-Order Rate Constant for Hydrolysis (krel) at pD 7.0 | Reference |

| Oxime | 1 | [6] |

| Semicarbazone | 160 | [6] |

| Acetylhydrazone | 300 | [6] |

| Methylhydrazone | 600 | [6] |

Applications in Bioconjugation

The unique properties of the aminooxy group have led to its widespread adoption in various bioconjugation applications, from fundamental research to the development of novel therapeutics.

Labeling of Glycoproteins

A prominent application of aminooxy chemistry is the labeling of glycoproteins.[2] This is typically achieved through a two-step process:

-

Oxidation: The carbohydrate moieties of the glycoprotein (B1211001), particularly sialic acids, are mildly oxidized with sodium periodate (B1199274) (NaIO₄) to generate reactive aldehyde groups.[14]

-

Ligation: The aldehyde-functionalized glycoprotein is then reacted with an aminooxy-containing probe, such as a fluorescent dye or biotin, to form a stable oxime linkage.[2]

This method allows for the site-specific labeling of the glycan portions of a protein, which are often located away from the protein's active or binding sites, thereby preserving its biological function.[15]

Antibody-Drug Conjugates (ADCs)

The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. ADCs consist of a monoclonal antibody that specifically targets a tumor antigen, a potent cytotoxic drug, and a linker that connects the two. The stability of this linker is critical to the ADC's efficacy and safety. The robust nature of the oxime bond makes it an attractive choice for ADC construction.[16]

One strategy for creating ADCs using aminooxy chemistry involves the site-specific introduction of a carbonyl group into the antibody. This can be achieved by oxidizing the antibody's carbohydrate domains or by genetically encoding an unnatural amino acid containing a ketone group.[16][17] The aminooxy-functionalized drug-linker is then conjugated to the modified antibody.

Experimental Protocols

This section provides detailed methodologies for key experiments involving aminooxy-based bioconjugation.

Protocol 1: Periodate Oxidation of Antibody Glycans

This protocol describes the generation of aldehyde groups on the carbohydrate chains of an antibody.[15][18]

Materials:

-

Antibody solution (e.g., IgG) in PBS

-

Sodium periodate (NaIO₄)

-

10X Reaction Buffer (1 M sodium acetate, 1.5 M NaCl, pH 5.5)

-

Ethylene (B1197577) glycol

-

Desalting column or ultrafiltration device

Procedure:

-

Prepare a fresh 100 mM solution of sodium periodate in deionized water. Protect from light.

-

To the antibody solution, add 1/10th volume of 10X Reaction Buffer.

-

Add 1/10th volume of the 100 mM sodium periodate solution to the antibody mixture. The final periodate concentration will be approximately 10 mM.

-

Incubate the reaction for 30 minutes at room temperature in the dark.

-

Quench the reaction by adding ethylene glycol to a final concentration of 10 mM. Incubate for 10 minutes at room temperature.

-

Remove excess periodate and byproducts by passing the solution through a desalting column or by buffer exchange using an ultrafiltration device equilibrated with PBS, pH 7.4.

Protocol 2: Oxime Ligation for Antibody Labeling

This protocol details the conjugation of an aminooxy-functionalized probe to an oxidized antibody.[19]

Materials:

-

Oxidized antibody solution (from Protocol 1)

-

Aminooxy-functionalized probe (e.g., aminooxy-biotin, aminooxy-dye) dissolved in DMSO or water

-

Aniline solution (optional catalyst, e.g., 1 M in DMSO)

-

PBS, pH 7.4

Procedure:

-

To the oxidized antibody solution, add the aminooxy-functionalized probe. A 20- to 50-fold molar excess of the probe over the antibody is typically used.

-

If using a catalyst, add aniline to a final concentration of 10-100 mM.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Remove the excess unreacted probe by dialysis, desalting column chromatography, or ultrafiltration.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC. Several methods can be used for its determination.[11][20][]

Table 3: Comparison of Methods for DAR Determination

| Method | Principle | Advantages | Disadvantages |

| UV/Vis Spectroscopy | Measures absorbance at two wavelengths to determine the concentrations of the antibody and drug based on their extinction coefficients.[11] | Simple, rapid, and requires minimal sample preparation. | Provides only the average DAR. Can be inaccurate if absorbance spectra overlap significantly.[11] |

| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on increasing hydrophobicity with higher drug loading. The weighted average DAR is calculated from the peak areas.[20] | Provides information on the distribution of different drug-loaded species. | Requires specialized columns and method development. |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Involves reduction of the ADC to separate heavy and light chains, followed by separation of drug-loaded chains.[20] | Provides DAR and information on the distribution of the drug on heavy and light chains. | The reduction step adds complexity to the workflow. |

| Mass Spectrometry (MS) | Directly measures the mass of the intact ADC or its subunits to determine the number of conjugated drugs.[] | Provides accurate mass measurements and detailed information on drug distribution. | Requires specialized instrumentation and expertise in data analysis. |

General Procedure for DAR Determination by UV/Vis Spectroscopy:

-

Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug (λmax).

-

Determine the molar extinction coefficients of the unconjugated antibody at 280 nm (εAb,280) and the drug at 280 nm (εDrug,280) and λmax (εDrug,λmax).

-

Calculate the concentration of the antibody and the drug using the following equations based on the Beer-Lambert law.

-

The DAR is then calculated as the molar ratio of the drug to the antibody.

Conclusion

The aminooxy group, through its ability to form highly stable oxime bonds, has become an indispensable tool in the field of bioconjugation. Its chemoselectivity, coupled with the mild reaction conditions required for ligation, makes it particularly well-suited for the modification of sensitive biological molecules. The superior stability of the oxime linkage compared to other imine-based chemistries provides a significant advantage for the development of robust bioconjugates for a wide range of applications, from fluorescent labeling in basic research to the construction of next-generation antibody-drug conjugates for targeted therapies. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to effectively harness the power of aminooxy chemistry in their scientific endeavors.

References

- 1. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]

- 2. biotium.com [biotium.com]

- 3. Chemoselective ligation reactions with proteins, oligosaccharides and cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]

- 18. Studies on the rate and control of antibody oxidation by periodate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biotium.com [biotium.com]

- 20. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to Protein Modification with Bis-aminooxy-PEG4 for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis-aminooxy-PEG4, a homobifunctional crosslinker, and its application in protein modification. Tailored for beginners, this document details the core principles of oxime ligation, experimental protocols, and the critical role of this linker in enhancing the properties of bioconjugates, particularly antibody-drug conjugates (ADCs).

Introduction to this compound and Protein Modification

Protein modification is a cornerstone of modern biotechnology and drug development, enabling the enhancement of protein function, stability, and therapeutic potential.[1] this compound is a versatile tool in this field, belonging to the class of polyethylene (B3416737) glycol (PEG) linkers.[2] Its structure features two terminal aminooxy groups separated by a four-unit polyethylene glycol chain. This design imparts hydrophilicity, which can improve the solubility and reduce aggregation of the resulting protein conjugate.[2][3]

The primary application of this compound lies in oxime ligation , a highly specific and efficient bioorthogonal conjugation reaction.[4] This reaction forms a stable oxime bond between the aminooxy group of the linker and a carbonyl group (an aldehyde or ketone) on the protein.[5] This method is favored for its mild reaction conditions and the stability of the resulting linkage, making it ideal for sensitive biological molecules.[4]

A significant application of this technology is in the development of Antibody-Drug Conjugates (ADCs) . ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[6][7] The linker, such as this compound, plays a crucial role in connecting the antibody to the drug, influencing the ADC's stability, pharmacokinetics, and overall efficacy.[3][8]

Core Principles: The Oxime Ligation Reaction

The key to understanding the utility of this compound is the oxime ligation reaction. This reaction involves the nucleophilic attack of the aminooxy group on an aldehyde or ketone, forming a stable oxime linkage.

The general mechanism can be visualized as follows:

Caption: Mechanism of Oxime Ligation.

This reaction is typically carried out in an aqueous buffer at a slightly acidic pH to facilitate the reaction.[9] Catalysts like aniline (B41778) can be used to increase the reaction rate.[10]

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to protein modification using this compound and similar linkers in the context of ADC development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H24N2O6 | [5] |

| Molecular Weight | 268.3 g/mol | [5] |

| Purity | >95% | [5] |

| Solubility | Water, DMSO, DCM, DMF | [5] |

| Storage Condition | -20°C | [5][11] |

Table 2: Typical Reaction Conditions for Oxime Ligation

| Parameter | Recommended Range | Source |

| pH | 4.5 - 6.5 | [9] |

| Temperature | Room Temperature or 4°C | [9] |

| Molar Ratio (Linker:Protein) | 5:1 to 20:1 | [9] |

| Catalyst (optional) | Aniline (10-20 mM) | [12] |

| Reaction Time | 2 - 24 hours | [9] |

Table 3: Impact of PEG Linkers on ADC Properties

| Property | Effect of PEGylation | Source |

| Drug-to-Antibody Ratio (DAR) | Enables higher DAR by improving solubility | [2] |

| Pharmacokinetics | Longer PEG chains can lead to slower clearance | [13] |

| Stability | Reduces aggregation and improves plasma stability | [3] |

| Therapeutic Window | Can be widened due to improved properties | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound for protein modification, with a focus on antibody-drug conjugate synthesis.

Generation of Aldehyde Groups on an Antibody

For site-specific conjugation, aldehyde or ketone groups need to be introduced onto the protein. A common method for antibodies is the oxidation of the carbohydrate moieties in the Fc region.

Materials:

-

Monoclonal antibody (mAb)

-

Reaction Buffer (e.g., 10X PBS, pH 7.4)

-

Sodium periodate (B1199274) (NaIO4)

-

Ethylene (B1197577) glycol

-

Centrifugal filter units (e.g., Amicon® Ultra)

Procedure:

-

Antibody Preparation: If necessary, perform a buffer exchange of the antibody solution into PBS, pH 7.4, using a centrifugal filter unit. Adjust the antibody concentration to 5-10 mg/mL.[13]

-

Oxidation Reaction:

-

Add 1/10th volume of the 10X Reaction Buffer to the antibody solution.

-

Add freshly prepared sodium periodate solution to a final concentration of 1-15 mM.[13]

-

Incubate the reaction mixture in the dark for 30 minutes at room temperature.

-

-

Quenching: Add ethylene glycol to a final concentration of 10-20 mM to stop the reaction. Incubate for 10-15 minutes at room temperature.[13]

-

Purification: Immediately purify the oxidized antibody using a desalting column or centrifugal filter unit to remove excess reagents. The antibody is now ready for conjugation.

Conjugation of this compound to the Aldehyde-Modified Antibody

Materials:

-

Oxidized antibody from section 4.1

-

This compound

-

Conjugation Buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5)

-

Aniline (optional, as catalyst)

-

Quenching Buffer (optional)

-

Purification column (e.g., Size Exclusion Chromatography - SEC)

Procedure:

-

Prepare this compound Solution: Dissolve this compound in a suitable solvent like DMSO to a stock concentration of 10-20 mM.

-

Conjugation Reaction:

-

Add the this compound stock solution to the oxidized antibody solution. A molar excess of 5 to 20-fold of the linker is typically used.

-

If using a catalyst, add aniline to a final concentration of 10-20 mM.[12]

-

Incubate the reaction mixture at room temperature for 2-24 hours with gentle shaking, protected from light.[9]

-

-

Purification: Purify the resulting ADC using a suitable chromatography method like SEC to remove excess linker and other reagents.[3]

Characterization of the Protein Conjugate

Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody is a critical quality attribute.[14] This can be determined using several methods:

-

UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the drug, the DAR can be calculated using the Beer-Lambert law.[14]

-

Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR distribution.[7]

-

Mass Spectrometry (MS): LC-MS can be used to determine the molecular weights of the different ADC species, from which the number of conjugated drugs can be calculated.[14]

Stability Assessment: The stability of the conjugate is crucial for its therapeutic efficacy.

-

Plasma Stability Assay: The ADC is incubated in plasma, and the amount of intact ADC and released payload is quantified over time using methods like ELISA or LC-MS.[6]

Visualizing Workflows and Pathways

The following diagrams illustrate the experimental workflow for ADC synthesis and a simplified signaling pathway of an ADC.

Experimental Workflow for ADC Synthesis

Caption: Workflow for ADC Synthesis.

Simplified Signaling Pathway of an ADC

Caption: ADC Mechanism of Action.

Handling and Storage of this compound

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Handling: This product should be handled by personnel qualified in handling potentially hazardous chemicals, using appropriate personal protective equipment such as gloves and safety goggles in a chemical fume hood.[11]

-

Storage: Store in a tightly sealed container at -20°C.[5][11] Avoid exposure to heat, flames, and oxidizing agents.[11]

Troubleshooting

Low Conjugation Efficiency:

-

Verify Aldehyde/Ketone Formation: Ensure the oxidation step was successful.

-

Optimize Reaction Conditions: Vary the pH, temperature, and molar ratio of the linker to the protein.

-

Use a Catalyst: The addition of aniline can increase the reaction rate.

High Aggregation:

-

Ensure Purity of Starting Materials: Aggregates in the initial antibody solution can promote further aggregation.

-

Optimize Buffer Conditions: The choice of buffer and its ionic strength can influence aggregation.

-

Consider a Longer PEG Linker: For highly hydrophobic payloads, a longer PEG chain may be necessary to improve solubility.[8]

Conclusion

This compound is a powerful and versatile tool for researchers in protein modification. Its ability to form stable oxime bonds under mild conditions makes it particularly suitable for the development of complex bioconjugates like ADCs. By understanding the principles of oxime ligation and following robust experimental protocols, scientists can leverage this technology to create novel therapeutics with enhanced properties and improved therapeutic potential.

References

- 1. Protein Modifications | Biology for Majors I [courses.lumenlearning.com]

- 2. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]

- 3. benchchem.com [benchchem.com]

- 4. Graphviz [graphviz.org]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. Introduction to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Introduction to Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. purepeg.com [purepeg.com]

- 9. youtube.com [youtube.com]

- 10. This compound|MSDS [dcchemicals.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Introduction to Antibody-Drug Conjugates – Creative Biolabs Blog [creative-biolabs.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. studysmarter.co.uk [studysmarter.co.uk]

Methodological & Application

Application Notes and Protocols for Bis-aminooxy-PEG4 in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bis-aminooxy-PEG4

This compound is a homobifunctional crosslinker that plays a pivotal role in modern bioconjugation. It consists of two terminal aminooxy groups separated by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for the covalent linkage of two molecules that have been modified to contain an aldehyde or ketone group. The reaction between the aminooxy group and a carbonyl (aldehyde or ketone) is known as oxime ligation , a highly efficient and chemoselective reaction that forms a stable oxime bond.[1][2][3]

The PEG spacer is a key feature, imparting several desirable properties to the resulting bioconjugate. PEG is known to increase hydrophilicity, which can improve the solubility and reduce aggregation of proteins or hydrophobic drugs.[4] Furthermore, the PEG chain can shield the conjugate from enzymatic degradation and reduce its immunogenicity, often leading to a longer circulation half-life in vivo.[1]

Key Applications:

-

Antibody-Drug Conjugates (ADCs): this compound is used to link cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.

-

PEGylation of Proteins and Peptides: Modifying therapeutic proteins or peptides with this compound can enhance their pharmacokinetic and pharmacodynamic properties.

-

Drug Delivery and Nanoparticle Functionalization: The linker can be used to attach drugs to carrier molecules or to functionalize the surface of nanoparticles for targeted delivery.

-

Proteomics and Diagnostics: It is used to create probes and labeling reagents for the detection and study of biomolecules.

Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C10H24N2O6 | |

| Molecular Weight | 268.31 g/mol | |

| Appearance | Varies (often a solid or oil) | |

| Solubility | Soluble in water and most organic solvents | |

| Reactive Groups | 2x Aminooxy (-O-NH2) | |

| Reacts With | Aldehydes, Ketones | |

| Resulting Bond | Oxime (-O-N=CH-) |

The Oxime Ligation Reaction

The core of using this compound is the oxime ligation reaction. This reaction is highly chemoselective, meaning the aminooxy and carbonyl groups react specifically with each other even in the presence of other functional groups found in biomolecules, like amines and thiols. The reaction proceeds under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules. The formation of the oxime bond is efficient at a slightly acidic to neutral pH (typically pH 4.5-7.5). Aniline (B41778) and its derivatives can be used to catalyze the reaction, significantly increasing the reaction rate, especially at neutral pH.

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Periodate (B1199274) Oxidation

To conjugate this compound to glycoproteins (like antibodies), you must first generate aldehyde groups on their carbohydrate moieties. A common method is the mild oxidation of vicinal diols in sialic acid or other sugar residues using sodium meta-periodate (NaIO₄).

Materials:

-

Glycoprotein (B1211001) (e.g., IgG antibody) in a suitable buffer (e.g., PBS)

-

Sodium meta-periodate (NaIO₄)

-

Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Desalting column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

-

Buffer Exchange: Exchange the glycoprotein into the Oxidation Buffer using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.

-

Periodate Solution Preparation: Prepare a fresh solution of NaIO₄ in cold Oxidation Buffer. The final concentration of periodate in the reaction will typically be 1-10 mM.

-

Oxidation Reaction:

-

Cool the glycoprotein solution on ice.

-

Add the cold NaIO₄ solution to the glycoprotein solution to achieve the desired final concentration.

-

Incubate the reaction on ice for 30 minutes in the dark (periodate is light-sensitive).

-

-

Quenching and Buffer Exchange:

-

Remove the excess periodate and exchange the buffer to the Coupling Buffer. This can be done using a desalting column or dialysis. This step is crucial to stop the reaction and prepare the glycoprotein for the subsequent ligation.

-

The resulting aldehyde-modified glycoprotein is now ready for conjugation with this compound.

-

Protocol 2: Conjugation of this compound to an Aldehyde-Modified Protein

This protocol describes the general procedure for reacting this compound with a protein that has been functionalized with aldehyde groups.

Materials:

-

Aldehyde-modified protein (from Protocol 1) in Coupling Buffer (PBS, pH 7.2-7.5)

-

This compound

-

Anhydrous DMSO

-

(Optional) Aniline catalyst solution (e.g., 1 M in DMSO)

-

Purification system: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)

Procedure:

-

Reagent Preparation:

-

Dissolve this compound in anhydrous DMSO to create a stock solution (e.g., 100 mM). Store desiccated at -20°C.

-

The aldehyde-modified protein should be at a concentration of 1-10 mg/mL in Coupling Buffer.

-

-

Conjugation Reaction:

-

Add a 10-50 molar excess of the this compound stock solution to the protein solution. The exact ratio should be optimized for your specific application.

-

(Optional) If using a catalyst, add aniline to a final concentration of 10-100 mM. Note that aniline can be toxic to cells, so its use depends on the final application.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification of the Conjugate:

-

Remove unreacted this compound, catalyst, and other small molecules using Size-Exclusion Chromatography (SEC).

-

Alternatively, for larger volumes, Tangential Flow Filtration (TFF) with an appropriate molecular weight cut-off (MWCO) membrane can be used.

-

The buffer for purification should be suitable for the final application (e.g., PBS).

-

-

Analysis and Storage:

-

Analyze the conjugate using SDS-PAGE to observe the increase in molecular weight and Mass Spectrometry to confirm the conjugation.

-

Determine the concentration of the final conjugate using a protein assay (e.g., BCA).

-

Store the purified conjugate under conditions appropriate for the protein (e.g., at 4°C or frozen at -80°C).

-

Quantitative Data: Stability of Oxime Linkage

The stability of the linker is critical for in vivo applications. The oxime bond is significantly more stable than other imine-based linkages, such as hydrazones, especially at physiological pH.

| Linkage Type | Relative Hydrolytic Stability (pH 7) | Equilibrium Constant (Keq) | Key Characteristics | References |

| Oxime | High (rate constant ~600x lower than hydrazone) | >10⁸ M⁻¹ | Very stable under physiological conditions. Favored for long-term stability. | |

| Hydrazone | Moderate to Low | 10⁴ - 10⁶ M⁻¹ | Susceptible to hydrolysis, especially at acidic pH. Can be used for controlled-release applications. | |

| Imine (Schiff Base) | Very Low | < Hydrazone | Generally unstable and requires reduction to a secondary amine for stability. |

Visualizing Workflows and Mechanisms

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This diagram outlines the key steps in creating an ADC using this compound as a linker to connect a payload (drug) that has been modified with an aldehyde group to an antibody.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Impact of Endocytosis Mechanisms for the Receptors Targeted by the Currently Approved Antibody-Drug Conjugates (ADCs)—A Necessity for Future ADC Research and Development - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Protein Conjugation using Bis-aminooxy-PEG4

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of proteins using bifunctional linkers is a powerful technique for creating novel biomolecules with enhanced therapeutic properties, for studying protein-protein interactions, and for the development of advanced drug delivery systems. Bis-aminooxy-PEG4 is a homobifunctional crosslinker that contains two aminooxy groups at the termini of a four-unit polyethylene (B3416737) glycol (PEG) spacer. This linker enables the covalent conjugation of two protein molecules through the formation of highly stable oxime bonds.

The core of this conjugation strategy lies in the chemoselective reaction between an aminooxy group and an aldehyde or ketone.[1] This bioorthogonal reaction proceeds efficiently under mild aqueous conditions, which is crucial for maintaining the structural integrity and biological activity of sensitive proteins.[2][3] The resulting oxime linkage is significantly more stable than imine or hydrazone bonds, ensuring the formation of durable protein conjugates.[2]

These application notes provide a detailed protocol for the conjugation of two distinct protein populations using this compound. The protocol is divided into three main stages:

-

Generation of Aldehyde Groups on the Target Protein: Introduction of reactive aldehyde functionalities onto one of the protein partners.

-

Protein-Protein Crosslinking: The conjugation of the aldehyde-modified protein with a second protein using the this compound linker.

-

Purification and Characterization of the Conjugate: Isolation and analysis of the resulting protein-protein conjugate.

Key Features of this compound Crosslinking:

-

High Specificity: The reaction is highly specific between the aminooxy and aldehyde/ketone groups, minimizing side reactions with other amino acid residues.[2]

-

Stable Linkage: The formed oxime bond is highly stable under physiological conditions.

-

Mild Reaction Conditions: The conjugation is performed in aqueous buffers at or near physiological pH, preserving protein structure and function.

-

Hydrophilic Spacer: The PEG4 spacer enhances the solubility of the resulting conjugate and provides a flexible linker between the two proteins.

Experimental Protocols

Part I: Generation of Aldehyde Groups on Protein A

This protocol describes the generation of aldehyde groups on a target protein (Protein A). This can be achieved by mild oxidation of N-terminal serine residues or sugar moieties on glycoproteins.

Materials:

-

Protein A (with an N-terminal serine or glycosylation sites)

-

Sodium periodate (B1199274) (NaIO₄)

-

Reaction Buffer: 100 mM Phosphate Buffer, pH 6.0

-

Quenching Solution: 1 M Glycerol

-

Desalting columns (e.g., PD-10)

Procedure:

-

Protein Preparation: Dissolve Protein A in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

Oxidation Reaction:

-

Prepare a fresh solution of sodium periodate in the Reaction Buffer.

-

Add the sodium periodate solution to the Protein A solution to a final concentration of 1-10 mM.

-

Incubate the reaction mixture in the dark for 20-30 minutes at room temperature.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 20 mM to consume excess periodate.

-

Incubate for 5-10 minutes at room temperature.

-

-

Purification of Aldehyde-Modified Protein A:

-

Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with 100 mM Phosphate Buffer, pH 7.2-7.5.

-

Collect the protein-containing fractions. The aldehyde-modified Protein A (Protein A-CHO) is now ready for conjugation.

-

Part II: Protein-Protein Crosslinking with this compound

This protocol details the conjugation of the aldehyde-modified Protein A (Protein A-CHO) to a second protein (Protein B) using the this compound linker. This is a two-step sequential process.

Materials:

-

Aldehyde-modified Protein A (Protein A-CHO) from Part I

-

Protein B

-

This compound

-

Conjugation Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2-7.5

-

Aniline (B41778) (optional catalyst)

-

Quenching Reagent: 1 M Hydroxylamine, pH 7.0

Procedure:

Step 1: Reaction of this compound with Protein B

-

Reagent Preparation:

-

Dissolve Protein B in Conjugation Buffer to a desired concentration (e.g., 1-10 mg/mL).

-

Immediately before use, dissolve this compound in the Conjugation Buffer.

-

-

Conjugation Reaction 1:

-

Add a 10- to 50-fold molar excess of the this compound solution to the Protein B solution. The optimal molar ratio should be determined empirically.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Purification of Protein B-PEG-aminooxy:

-

Remove excess this compound using a desalting column or dialysis against the Conjugation Buffer.

-

Step 2: Reaction of Protein B-PEG-aminooxy with Protein A-CHO

-

Conjugation Reaction 2:

-

Combine the purified Protein B-PEG-aminooxy with Protein A-CHO in the Conjugation Buffer. A 1:1 to 1:5 molar ratio of Protein B-PEG-aminooxy to Protein A-CHO is recommended as a starting point.

-

For catalysis (optional), add aniline to a final concentration of 10-20 mM from a freshly prepared stock solution. Aniline can accelerate the rate of oxime bond formation.

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Reagent to a final concentration of 50 mM to react with any remaining aldehyde groups and unreacted aminooxy groups.

-

Incubate for 30-60 minutes at room temperature.

-

Part III: Purification and Characterization of the Protein A-PEG4-Protein B Conjugate

Purification:

The final protein-protein conjugate can be purified from unreacted proteins and other byproducts using size-exclusion chromatography (SEC). The larger size of the conjugate will allow for its separation from the individual protein components.

Characterization:

-

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a primary method to confirm successful conjugation. Under reducing conditions, the appearance of a new band at a higher molecular weight corresponding to the sum of the molecular weights of Protein A, Protein B, and the PEG linker indicates the formation of the conjugate. Densitometric analysis of the gel can provide an estimation of the conjugation efficiency.

-

Mass Spectrometry (MS): For a more precise characterization, the molecular weight of the conjugate can be determined by mass spectrometry (e.g., MALDI-TOF or ESI-MS). This will confirm the 1:1 conjugation of the two proteins.

-

Western Blot: If antibodies specific to each protein are available, Western blotting can be used to confirm the presence of both Protein A and Protein B in the high-molecular-weight conjugate band.

Quantitative Data Summary

The following tables provide representative data for a typical this compound protein conjugation experiment. The exact values will vary depending on the specific proteins and reaction conditions.

Table 1: Optimization of Molar Ratio for Protein B-PEG-aminooxy Formation

| Molar Ratio (this compound : Protein B) | % Protein B Monofunctionalized | % Unreacted Protein B | % Crosslinked Protein B (Homodimer) |

| 10:1 | 65% | 30% | 5% |

| 20:1 | 85% | 10% | 5% |

| 50:1 | 90% | 5% | 5% |

Table 2: Final Conjugation Efficiency

| Molar Ratio (Protein B-PEG-aminooxy : Protein A-CHO) | % Protein A-PEG4-Protein B Conjugate | % Unreacted Protein A-CHO | % Unreacted Protein B-PEG-aminooxy |

| 1:1 | 40% | 50% | 10% |

| 3:1 | 60% | 30% | 10% |

| 5:1 | 75% | 15% | 10% |

Visualizations

Caption: Experimental workflow for conjugating two proteins using this compound.

Caption: Reaction scheme for the two-step protein-protein conjugation.

References

Application of Bis-aminooxy-PEG4 in PROTAC Synthesis: A Detailed Guide for Researchers

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[3][4] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and provide flexibility, which is crucial for optimal ternary complex formation.[4][5]

This application note provides a detailed overview of the use of Bis-aminooxy-PEG4, a bifunctional PEG linker, in the synthesis of PROTACs. We will explore the underlying chemistry, provide detailed experimental protocols, and present quantitative data on the impact of PEG linkers on PROTAC performance.

This compound: A Versatile Linker for Oxime Ligation

This compound is a PEG-based PROTAC linker featuring two terminal aminooxy groups. This symmetrical linker is particularly well-suited for the synthesis of PROTACs through oxime ligation, a highly efficient and chemoselective reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond.[2] This "click chemistry" approach offers several advantages for PROTAC synthesis:

-

High Chemoselectivity: The reaction occurs under mild conditions and is orthogonal to most other functional groups found in complex biomolecules, minimizing the need for protecting groups.

-

Rapid and Efficient: Oxime ligation is typically a fast reaction with high yields.[2]

-

Modular "Split PROTAC" Approach: It allows for a "split PROTAC" strategy where the POI-binding ligand and the E3 ligase-binding ligand can be synthesized separately with aldehyde functionalities and then combined with the bis-aminooxy linker in a modular fashion. This combinatorial approach can significantly accelerate the optimization of the linker and ligand combinations.[2]

Quantitative Impact of PEG Linkers on PROTAC Performance

The length and composition of the PEG linker have a profound impact on the degradation efficiency of a PROTAC, which is typically quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) values.[6] The following tables summarize data from published studies on PROTACs with PEG linkers of varying lengths, illustrating the critical nature of linker optimization.

| PROTAC | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| PROTAC 1 | BRD4 | VHL | PEG2 | 50 | >90 | [7] |

| PROTAC 2 | BRD4 | VHL | PEG4 | 15 | 95 | [7][8] |

| PROTAC 3 | BRD4 | VHL | PEG6 | 80 | >90 | [7] |

| PROTAC 4 | SMARCA2 | VHL | PEG | 300 | 65 | [3] |

| PROTAC 5 | SMARCA4 | VHL | PEG | 250 | 70 | [3] |

| KRAS Degrader | KRAS | CRBN | Not Specified | 30 | Not Specified | [1] |

| KRAS Degrader | KRAS | VHL | Not Specified | 100 | Not Specified | [1] |

Table 1: Comparative Degradation Efficiency of PROTACs with Varying PEG Linker Lengths. Data is illustrative and compiled from various sources in the literature.[1][3][7][8] DC50 and Dmax values are cell-line dependent.

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Permeability (10⁻⁶ cm/s) |

| BRD4 PROTAC (Alkyl) | Alkyl | 785.9 | 4.2 | 165.2 | 0.5 |

| BRD4 PROTAC (PEG2) | PEG2 | 831.9 | 3.5 | 174.5 | 1.2 |

| BRD4 PROTAC (PEG4) | PEG4 | 919.0 | 2.8 | 193.0 | 2.5 |

Table 2: Influence of PEG Linker Length on Physicochemical Properties and Permeability of BRD4-Targeting PROTACs. Data is illustrative and compiled from publicly available research.[7] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of a PROTAC using this compound and two aldehyde-functionalized ligands.

Protocol 1: Synthesis of a Symmetrical PROTAC via Oxime Ligation

This protocol describes the one-pot synthesis of a symmetrical PROTAC where both the POI ligand and the E3 ligase ligand are the same aldehyde-functionalized molecule.

Reagents and Materials:

-

Aldehyde-functionalized Ligand (POI and E3 Ligase) (2.2 eq)

-

This compound (1.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Aniline (B41778) (catalyst, optional)

-

Standard glassware for organic synthesis

-

High-Performance Liquid Chromatography (HPLC) for purification

-

Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve the aldehyde-functionalized ligand (2.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Linker: To the stirred solution, add this compound (1.0 equivalent).

-

Catalysis (Optional): A catalytic amount of aniline can be added to accelerate the reaction.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by LC-MS to confirm the formation of the desired PROTAC.

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.

-

Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Protocol 2: Synthesis of a Heterobifunctional PROTAC via a Two-Step Oxime Ligation

This protocol describes the synthesis of a heterobifunctional PROTAC with two different aldehyde-functionalized ligands (one for the POI and one for the E3 ligase). This requires a mono-protected bis-aminooxy linker, which is not commercially available and would need to be synthesized. For the purpose of this protocol, we will assume the availability of a mono-Boc-protected this compound.

Step 1: Synthesis of the Mono-ligated Linker

-

Reaction Setup: Dissolve mono-Boc-Bis-aminooxy-PEG4 (1.0 eq) and the first aldehyde-functionalized ligand (Ligand A, 1.1 eq) in anhydrous DMF.

-

Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by LC-MS.

-

Purification: Purify the mono-ligated intermediate by flash column chromatography.

Step 2: Deprotection and Second Ligation

-

Deprotection: Dissolve the purified mono-ligated intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to remove the Boc protecting group. Stir for 1-2 hours at room temperature.

-

Evaporation: Remove the solvent and excess TFA under reduced pressure.

-

Second Ligation: Dissolve the deprotected intermediate and the second aldehyde-functionalized ligand (Ligand B, 1.1 eq) in anhydrous DMF.

-

Reaction and Purification: Stir the reaction at room temperature for 12-24 hours. Purify the final heterobifunctional PROTAC by preparative HPLC.

-

Characterization: Characterize the final product by LC-MS and NMR.

Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the procedure to evaluate the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a range of concentrations of the synthesized PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Imaging and Analysis:

-

Capture the signal using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

-

Visualizing the Concepts: Diagrams and Workflows

To further clarify the concepts and procedures described, the following diagrams have been generated using Graphviz.

Caption: PROTAC Mechanism of Action.

Caption: PROTAC Synthesis via Oxime Ligation.

References

- 1. lifesensors.com [lifesensors.com]

- 2. Applications and Limitations of Oxime-Linked “Split PROTACs” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Site-Specific Protein Modification Using Bis-aminooxy-PEG4: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Bis-aminooxy-PEG4, a homobifunctional crosslinking reagent, for the site-specific modification and dimerization of proteins. This technology is particularly valuable for applications in drug discovery, proteomics, and the development of novel biotherapeutics.

Introduction

This compound is a versatile tool in bioconjugation that enables the covalent linkage of molecules containing carbonyl groups (aldehydes or ketones). Its structure features two aminooxy functionalities connected by a flexible 4-unit polyethylene (B3416737) glycol (PEG) spacer. The aminooxy groups react specifically with aldehydes or ketones to form stable oxime bonds.[1][2] This reaction, known as oxime ligation, is highly chemoselective and can be performed under mild, biocompatible conditions, making it ideal for modifying sensitive biological molecules.[3]

The homobifunctional nature of this compound allows for the crosslinking of two protein molecules, leading to the formation of protein dimers or higher-order oligomers. This capability is instrumental in studying and manipulating cellular processes that are regulated by protein-protein interactions and dimerization, such as signal transduction.[4][5] A key advantage of this approach is the ability to achieve site-specific modification by introducing a unique aldehyde or ketone group onto the target protein(s).[6][7]

Key Applications:

-

Induced Protein Dimerization: Forcing the association of two protein monomers to study the functional consequences of dimerization, such as the activation of signaling pathways.[4][5]

-

Antibody-Drug Conjugates (ADCs): While not a direct application of the bis-aminooxy functionality for crosslinking two proteins, the principles of aminooxy-aldehyde ligation are central to constructing ADCs where a drug is linked to an antibody.

-

PROTACs (Proteolysis Targeting Chimeras): this compound can be used as a PEG-based linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[8]

-

Targeted Drug Delivery: Functionalizing targeting ligands to create multivalent constructs for enhanced binding affinity and therapeutic efficacy.

-

Fluorescent Labeling and Imaging: Attaching two reporter molecules for signal amplification in imaging applications.

Physicochemical Properties and Reaction Kinetics

A clear understanding of the properties of this compound and the kinetics of oxime ligation is crucial for designing and optimizing protein modification experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 1,2-Bis(2-(aminooxy)ethoxy)ethane-PEG4 | |

| Molecular Weight | 268.31 g/mol | [8][9] |

| CAS Number | 98627-72-6 | [8][9] |

| Formula | C10H24N2O6 | [8][9] |

| Purity | Typically ≥95% | [2] |

| Solubility | Water, DMSO, DMF | [2] |

| Storage | -20°C, protected from moisture | [2][9] |

Table 2: Kinetic Data for Oxime Ligation

| Reactants | Catalyst (Concentration) | pH | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference(s) |

| Aminooxyacetyl-peptide + Benzaldehyde | Aniline (B41778) (100 mM) | 7.0 | 8.2 ± 1.0 | [10] |

| 6-Hydrazinopyridyl-peptide + Benzaldehyde | Aniline (10 mM) | 7.0 | 3.0 ± 0.3 | [10] |

| Aldehyde-functionalized protein + Aminooxy-dansyl | m-Phenylenediamine (B132917) (varying) | 7.0 | Up to 15 times more efficient than aniline | [11] |

It is important to note that the reaction with ketones is significantly slower than with aldehydes.[11] The use of catalysts such as aniline or m-phenylenediamine can significantly accelerate the reaction rate, especially at neutral pH.[10][11]

Experimental Protocols

This section provides detailed protocols for the site-specific introduction of an aldehyde group into a target protein and the subsequent crosslinking using this compound.

Protocol 1: Site-Specific Introduction of an Aldehyde Group via an "Aldehyde Tag"

This protocol utilizes the formylglycine-generating enzyme (FGE) to convert a cysteine residue within a specific recognition sequence to a formylglycine, which contains an aldehyde group.[6][7]

Materials:

-

Expression vector containing the gene of interest.

-

Plasmid encoding FGE.

-

Appropriate host cells for protein expression (e.g., E. coli, CHO cells).

-

Cell culture media and reagents.

-

Protein purification reagents (e.g., chromatography columns and buffers).

-

Mass spectrometer for protein characterization.

Procedure:

-

Genetic Engineering:

-

Genetically insert the FGE recognition sequence (the "aldehyde tag"), typically the pentapeptide consensus sequence CxPxR, into the gene of your protein of interest at the desired location (N-terminus, C-terminus, or an internal loop).[6]

-

Co-transfect or co-transform the host cells with the plasmid containing your aldehyde-tagged protein and the plasmid encoding FGE. For mammalian cells, a stable cell line expressing FGE can be generated for long-term use.[12]

-

-

Protein Expression and Purification:

-

Culture the host cells under conditions that induce the expression of both the target protein and FGE.

-

The FGE will co-translationally or post-translationally oxidize the cysteine residue within the aldehyde tag to a formylglycine.[13]

-

Lyse the cells and purify the aldehyde-tagged protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

-

-

Verification of Aldehyde Tagging:

-

Confirm the successful conversion of the cysteine to formylglycine by mass spectrometry. The conversion results in a mass change of -1 Da (loss of two hydrogens and addition of one oxygen).

-

The aldehyde-tagged protein is now ready for conjugation with this compound.

-

Protocol 2: Homodimerization of an Aldehyde-Tagged Protein with this compound

This protocol describes the crosslinking of two molecules of an aldehyde-tagged protein to form a homodimer.

Materials:

-

Purified aldehyde-tagged protein (from Protocol 1) in an amine-free buffer (e.g., phosphate (B84403) buffer, HEPES) at pH 6.0-7.0.

-

This compound.

-

Anhydrous DMSO.

-

Aniline or m-phenylenediamine (optional, as catalyst).

-

Quenching reagent (e.g., acetone (B3395972) or an excess of a small aldehyde-containing molecule).

-

SDS-PAGE reagents.

-

Mass spectrometer.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10-100 mM).

-

If using a catalyst, prepare a stock solution of aniline or m-phenylenediamine in the reaction buffer.

-

-

Crosslinking Reaction:

-

In a microcentrifuge tube, combine the purified aldehyde-tagged protein with the reaction buffer. A typical starting protein concentration is 1-10 mg/mL.

-

Add the this compound stock solution to the protein solution. The recommended molar ratio of this compound to protein is typically in the range of 5:1 to 20:1. This should be optimized for each specific protein.

-

If using a catalyst, add it to the reaction mixture to a final concentration of 10-100 mM.[10]

-

Incubate the reaction at room temperature for 2-24 hours with gentle mixing. The optimal reaction time should be determined empirically.

-

-

Quenching the Reaction:

-

To stop the reaction, add a quenching reagent to consume any unreacted aminooxy groups. For example, add acetone to a final concentration of 10% (v/v).[3]

-

-

Purification of the Crosslinked Product:

-

Remove the excess crosslinker and byproducts by size exclusion chromatography or dialysis.

-

-

Analysis of the Crosslinked Product:

-

Analyze the reaction mixture by SDS-PAGE. A successful crosslinking reaction will show a new band at approximately twice the molecular weight of the monomeric protein.

-

Confirm the identity of the dimer by mass spectrometry.

-

Protocol 3: Characterization of Crosslinked Proteins by Mass Spectrometry

Materials:

-

Purified crosslinked protein dimer.

-

Denaturation and reduction buffers (e.g., containing DTT).

-

Alkylation reagent (e.g., iodoacetamide).

-

Protease (e.g., trypsin).

-

LC-MS/MS system.

-

Crosslinking analysis software (e.g., XlinkX, pLink).

Procedure:

-

Sample Preparation:

-

Denature, reduce, and alkylate the purified protein dimer.

-

Digest the protein with a protease such as trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry.[14]

-

-

Data Analysis:

-

Use specialized software to identify the crosslinked peptides. This software searches for pairs of peptides whose combined mass, plus the mass of the crosslinker, matches the precursor ion mass.[14][15]

-

The identification of a peptide pair from the same protein confirms an intramolecular crosslink, while a pair from two different protein chains confirms an intermolecular crosslink (the dimer).

-

Visualizations

Chemical Reaction

References

- 1. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 2. This compound, 98627-72-6 | BroadPharm [broadpharm.com]

- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry [frontiersin.org]

- 5. A versatile synthetic dimerizer for the regulation of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medkoo.com [medkoo.com]

- 10. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bis-aminooxy-PEG4 Reaction with Aldehyde-Tagged Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction